Cas no 1403898-98-5 (4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole)
4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 4,6-dichloro-2,3-dihydro-3,3-dimethyl-
- 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
- AKOS019794045
- 1403898-98-5
- SCHEMBL15812070
- USFRXPUKXZARFT-UHFFFAOYSA-N
- EN300-1145426
-
- Inchi: 1S/C10H11Cl2N/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)10/h3-4,13H,5H2,1-2H3
- InChI Key: USFRXPUKXZARFT-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC(Cl)=C2)C(C)(C)C1
Computed Properties
- Exact Mass: 215.0268547g/mol
- Monoisotopic Mass: 215.0268547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 284.0±40.0 °C(Predicted)
- pka: 3.41±0.40(Predicted)
4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole Pricemore >>
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| Enamine | EN300-1145426-0.25g |
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| Enamine | EN300-1145426-0.5g |
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| Enamine | EN300-1145426-1.0g |
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| Enamine | EN300-1145426-2.5g |
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| Enamine | EN300-1145426-10.0g |
4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole |
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| Enamine | EN300-1145426-1g |
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4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
Comprehensive Analysis of 4,6-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1403898-98-5)
The compound 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1403898-98-5) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its dichloro-substituted indole core and dimethyl-dihydro modifications, this compound exhibits remarkable potential in drug discovery and material science. Researchers are particularly interested in its bioactive properties, which align with current trends in small-molecule therapeutics and sustainable chemistry.
In the context of modern drug development, 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole serves as a valuable chemical intermediate for synthesizing more complex molecules. Its indole scaffold is frequently explored in kinase inhibitor design, a hot topic in oncology research. The presence of chloro groups at positions 4 and 6 enhances its reactivity in cross-coupling reactions, making it a versatile building block for Pd-catalyzed transformations – a technique widely discussed in green chemistry forums.
The 3,3-dimethyl-2,3-dihydro-1H-indole moiety contributes to the compound's steric stability, a property highly sought after in proteolysis-targeting chimera (PROTAC) development. This aligns with the growing interest in targeted protein degradation strategies, one of the most searched topics in biopharmaceutical research. The compound's lipophilic character, imparted by its chloro and methyl groups, makes it particularly useful in addressing blood-brain barrier permeability challenges – a frequent subject in neuropharmacology discussions.
From a synthetic chemistry perspective, CAS 1403898-98-5 offers multiple derivatization points, allowing for diverse structure-activity relationship (SAR) studies. This characteristic responds to the increasing demand for fragment-based drug discovery approaches, as evidenced by rising searches for molecular fragments and scaffold hopping techniques. The compound's crystalline nature also makes it suitable for X-ray crystallography studies, supporting the current emphasis on structure-based drug design.
In material science applications, the electron-rich indole system of 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole shows promise in developing organic semiconductors and photovoltaic materials. This connects with the booming interest in organic electronic devices and sustainable energy solutions. The compound's planar aromatic regions combined with sterically hindered groups create interesting possibilities for molecular stacking – a key consideration in organic thin-film transistor development.
Analytical characterization of 1403898-98-5 typically involves advanced techniques like NMR spectroscopy (particularly 13C and 1H NMR), mass spectrometry, and HPLC purity analysis. These methods address the pharmaceutical industry's growing focus on quality by design (QbD) principles and analytical method development – topics frequently searched by quality control professionals. The compound's chromatographic behavior has been studied extensively to support its use in high-throughput screening platforms.
Recent patent literature reveals innovative applications of 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole in crop protection formulations, responding to the agricultural sector's need for novel mode-of-action compounds. Its structural features contribute to pest resistance management strategies, a critical concern in modern sustainable agriculture. The compound's metabolic stability makes it particularly valuable for developing long-lasting agrochemicals with reduced environmental impact.
From a regulatory standpoint, CAS 1403898-98-5 has been evaluated for its environmental fate and ecotoxicological profile, addressing the increasing regulatory focus on green chemistry metrics. This aligns with search trends showing growing interest in benign by design compounds and biodegradability prediction tools. The compound's structure-property relationships have been modeled using various computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies.
The synthesis of 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves cyclization reactions of appropriately substituted aniline derivatives, followed by electrophilic aromatic substitution to introduce the chloro groups. These processes have been optimized for atom economy and reduced waste generation, responding to the chemical industry's push toward greener synthetic routes. Recent publications have explored continuous flow chemistry approaches for its production, a technique gaining traction in process chemistry circles.
In conclusion, 4,6-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1403898-98-5) represents a multifaceted compound with applications spanning medicinal chemistry, agrochemical development, and material science. Its unique structural features address several current research priorities, including targeted drug delivery, sustainable crop protection, and organic electronics. As research continues to uncover new applications for this versatile molecule, its importance in both academic and industrial settings is likely to grow significantly.
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